

A Technical Guide to CAPSO Buffer: Properties, pH Range, and Applications

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Compound of Interest

Compound Name: Capso

Cat. No.: B1225162

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (**CAPSO**) is a zwitterionic biological buffer, a class of compounds often referred to as "Good's buffers." Its utility in a variety of biochemical and molecular biology applications stems from its pKa value, which falls within the alkaline range, making it an excellent choice for maintaining stable pH in high pH systems. This technical guide provides an in-depth overview of **CAPSO** buffer, including its physicochemical properties, effective pH range, and detailed protocols for its application in key laboratory techniques.

Core Properties of CAPSO Buffer

CAPSO is valued in research and drug development for its specific chemical characteristics that minimize interference with biological systems. Key quantitative data for **CAPSO** are summarized in the tables below.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₉ NO ₄ S	[1]
Molecular Weight	237.32 g/mol	[1]
Appearance	White crystalline powder	[2]
Useful pH Range	8.9 – 10.3	[1][3]

Thermodynamic Properties

Property	Value	Reference(s)
pKa at 25°C	9.6	
d(pKa)/dT	-0.018	

The negative d(pKa)/dT value indicates that the pKa of **CAPSO** decreases as the temperature increases. This is a critical consideration for experiments conducted at temperatures other than 25°C.

Buffer Preparation and pH Adjustment

Accurate preparation of **CAPSO** buffer is crucial for experimental reproducibility. The following protocol outlines the steps for preparing a stock solution and adjusting its pH.

Experimental Protocol: Preparation of 0.5 M CAPSO Stock Solution, pH 9.6

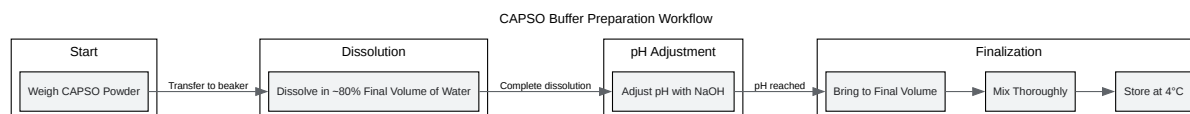
Materials:

- **CAPSO** (MW: 237.32 g/mol)
- High-purity, deionized water
- 10 M Sodium Hydroxide (NaOH) solution
- Calibrated pH meter

- Volumetric flask (1 L)
- Stir plate and stir bar

Procedure:

- Weighing **CAPSO**: Accurately weigh 118.66 g of **CAPSO** powder and transfer it to a 1 L beaker.
- Dissolution: Add approximately 800 mL of deionized water to the beaker and add a stir bar. Place the beaker on a stir plate and stir until the **CAPSO** powder is completely dissolved.
- pH Adjustment: While stirring, slowly add 10 M NaOH solution dropwise. Continuously monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH of the solution reaches 9.6.
- Final Volume Adjustment: Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse water to the flask to ensure a complete transfer.
- Bringing to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
- Homogenization and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The prepared buffer should be stored at 4°C. For applications requiring sterility, the buffer can be filter-sterilized through a 0.22 µm filter.



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Figure 1. A workflow diagram illustrating the key steps in the preparation of a **CAPSO** buffer solution.

Applications in Research and Drug Development

CAPSO buffer's high pH range makes it particularly suitable for a number of specialized applications where maintaining an alkaline environment is critical.

Immunoblotting and Electrotransfer

CAPSO buffer is frequently used in Western blotting and other immunoblotting techniques, particularly for the electrotransfer of proteins from polyacrylamide gels to membranes such as PVDF or nitrocellulose. The high pH of the buffer facilitates the efficient transfer of proteins, especially those with high isoelectric points (pI).

Materials:

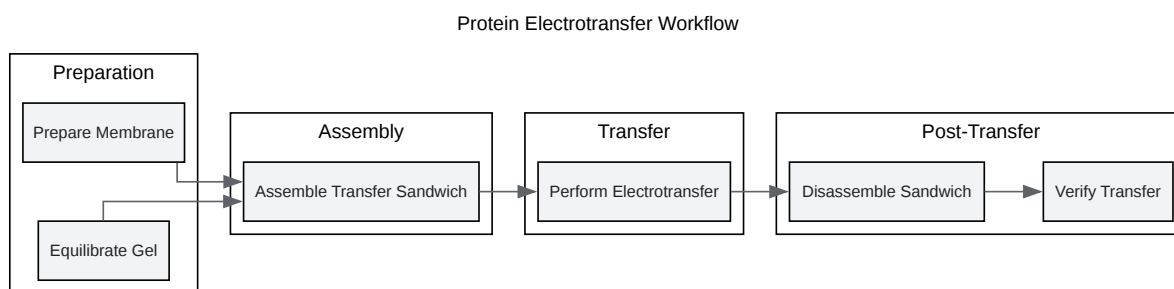
- Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- Filter paper
- Transfer apparatus
- Cooled 1X **CAPSO** Transfer Buffer (10 mM **CAPSO**, 10% Methanol, pH 10.0)

Procedure:

- Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in 1X **CAPSO** Transfer Buffer for 10-15 minutes.
- Membrane Preparation: Cut a piece of PVDF or nitrocellulose membrane to the size of the gel. If using PVDF, activate it by briefly immersing in methanol, followed by a rinse in deionized water, and then equilibration in the transfer buffer.
- Assemble the Transfer Sandwich: Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between

the layers.

- **Electrotransfer:** Place the transfer cassette into the tank, ensuring the membrane is positioned towards the positive electrode (anode). Fill the tank with cold 1X **CAPSO** Transfer Buffer. Perform the transfer at optimized conditions (e.g., 100 V for 60-90 minutes or 30 V overnight). It is recommended to use a cooling unit or perform the transfer in a cold room to dissipate heat.
- **Post-Transfer:** Disassemble the transfer sandwich. The membrane can be stained with a reversible dye like Ponceau S to verify transfer efficiency.



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Figure 2. A generalized workflow for the electrotransfer of proteins from a polyacrylamide gel to a membrane using a transfer buffer.

Enzyme Assays

For enzymes that exhibit optimal activity in alkaline conditions, such as alkaline phosphatase, **CAPSO** can be an effective buffering agent. Its minimal reactivity with enzymes and proteins makes it a suitable choice for kinetic studies.

Materials:

- Enzyme solution

- Substrate solution
- **CAPSO** buffer at the desired pH and concentration
- Spectrophotometer or other detection instrument

Procedure:

- **Reaction Mixture Preparation:** In a suitable reaction vessel (e.g., cuvette or microplate well), combine the **CAPSO** buffer, substrate solution at various concentrations, and any other necessary reaction components.
- **Pre-incubation:** Pre-incubate the reaction mixtures at the desired assay temperature.
- **Initiate Reaction:** Initiate the enzymatic reaction by adding a small volume of the enzyme solution to the reaction mixture.
- **Data Acquisition:** Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time.
- **Data Analysis:** Determine the initial reaction velocity (V_0) from the linear portion of the progress curve. Plot V_0 against the substrate concentration to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}).

Membrane Protein Extraction

The extraction and solubilization of membrane proteins is a critical step in their characterization. The use of a high pH buffer can aid in the extraction of peripheral membrane proteins by disrupting electrostatic interactions with the membrane. **CAPSO**, with its high buffering range, can be employed in such protocols.

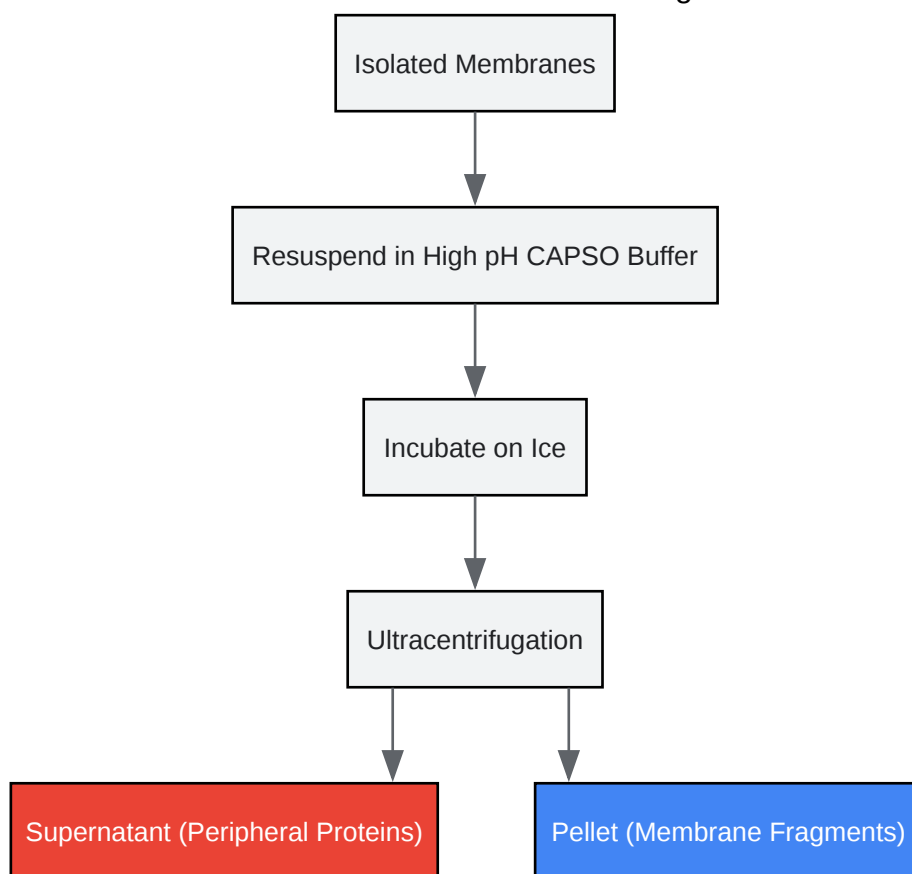
Materials:

- Isolated cell membranes
- **CAPSO** Extraction Buffer (e.g., 50 mM **CAPSO**, pH 10.0, with protease inhibitors)
- Ultracentrifuge

Procedure:

- **Resuspension:** Resuspend the isolated membrane pellet in the cold **CAPSO** Extraction Buffer.
- **Incubation:** Incubate the suspension on ice with gentle agitation for a specified period (e.g., 30-60 minutes) to allow for the dissociation of peripheral proteins.
- **Ultracentrifugation:** Pellet the membrane fragments by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
- **Supernatant Collection:** Carefully collect the supernatant, which contains the solubilized peripheral membrane proteins.
- **Further Analysis:** The extracted proteins can then be further purified and analyzed by methods such as SDS-PAGE, immunoblotting, or mass spectrometry.

Membrane Protein Extraction Logic



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Figure 3. A logical diagram illustrating the principle of extracting peripheral membrane proteins using a high pH buffer.

Conclusion

CAPSO is a versatile and valuable buffer for a range of applications in biological and pharmaceutical research that require a stable alkaline pH. Its well-defined physicochemical properties, including its pKa and temperature dependence, allow for the precise control of experimental conditions. By following the detailed protocols provided in this guide, researchers can effectively utilize **CAPSO** buffer to achieve reliable and reproducible results in immunoblotting, enzyme kinetics, and membrane protein studies. As with any experimental system, optimization of buffer concentration, pH, and other parameters for the specific application is recommended to ensure optimal performance.

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